Androst-4-en-3-one
Overview
Description
Androst-4-en-3-one, also known as 17β-Hydroxythis compound, is a naturally occurring anabolic-androgenic steroid. It is a derivative of cholesterol and serves as the primary male sex hormone. This compound plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. It is also present in females in smaller quantities, contributing to various physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through several chemical and microbial methods. One common approach involves the microbial transformation of androst-4-ene-3,17-dione using fungal species such as Aspergillus and Fusarium. These fungi can hydroxylate the compound at specific positions, leading to the formation of various hydroxylated metabolites .
Industrial Production Methods: Industrial production of this compound often involves the use of phytosterols as starting materials. Phytosterols are abundant and can be converted into androst-4-ene-3,17-dione through microbial transformation. This intermediate is then further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Androst-4-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it into testosterone.
Hydroxylation: Hydroxylation at various positions leads to the formation of hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydroxylation: Microbial hydroxylation using fungal species like Aspergillus and Fusarium.
Major Products:
Oxidation: Androst-4-ene-3,17-dione.
Reduction: Testosterone.
Hydroxylation: 11α-hydroxyandrost-4-ene-3,17-dione, 7β-hydroxyandrost-4-ene-3,17-dione.
Scientific Research Applications
Androst-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and pharmaceutical compounds.
Biology: The compound is studied for its role in androgen receptor signaling and its effects on gene expression.
Industry: It is utilized in the production of anabolic steroids and other therapeutic agents.
Mechanism of Action
Androst-4-en-3-one exerts its effects by binding to androgen receptors. Once bound, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor to regulate gene expression. This leads to increased protein synthesis in tissues containing androgen receptors, such as muscle and bone .
Comparison with Similar Compounds
Testosterone (17β-Hydroxyandrost-4-en-3-one): The primary male sex hormone with similar anabolic-androgenic properties.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.
Boldenone (androsta-1,4-dien-17-ol-3-one): An anabolic steroid used in veterinary medicine.
Uniqueness: this compound is unique due to its specific role in androgen receptor signaling and its widespread use in both medical and industrial applications. Its ability to undergo various chemical transformations makes it a versatile compound in steroid chemistry .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZLHAVPJYYIQ-VMXHOPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319188 | |
Record name | 17-Deoxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-90-4 | |
Record name | Androst-4-en-3-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-Deoxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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